molecular formula C24H21ClN8O3 B11095936 4-chloro-2-[(E)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

4-chloro-2-[(E)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

Cat. No.: B11095936
M. Wt: 504.9 g/mol
InChI Key: RYCKZBPTKFDFCM-LGJNPRDNSA-N
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Description

5-CHLORO-2-HYDROXYBENZALDEHYDE 1-[4-(3,4-DIMETHYLANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that combines multiple functional groups, including aldehyde, hydroxyl, chloro, anilino, nitro, and triazinyl groups

Preparation Methods

The synthesis of 5-CHLORO-2-HYDROXYBENZALDEHYDE 1-[4-(3,4-DIMETHYLANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves multiple steps:

    Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzaldehyde and appropriate aniline derivatives.

    Condensation Reaction: The aldehyde group of 5-chloro-2-hydroxybenzaldehyde reacts with the hydrazine derivative of the triazine compound under acidic or basic conditions to form the hydrazone linkage.

    Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-80°C to facilitate the condensation reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

5-CHLORO-2-HYDROXYBENZALDEHYDE 1-[4-(3,4-DIMETHYLANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE undergoes various chemical reactions:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives.

    Condensation: The aldehyde group can participate in further condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-CHLORO-2-HYDROXYBENZALDEHYDE 1-[4-(3,4-DIMETHYLANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves interactions with various molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins due to its multiple functional groups.

    Pathways: It may modulate biochemical pathways involved in cell signaling, metabolism, and gene expression.

    Effects: The compound’s effects can include inhibition of enzyme activity, alteration of receptor function, and changes in cellular processes.

Comparison with Similar Compounds

Compared to other similar compounds, 5-CHLORO-2-HYDROXYBENZALDEHYDE 1-[4-(3,4-DIMETHYLANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has unique features:

    Unique Features:

    Similar Compounds: Similar compounds include 5-bromo-2-hydroxybenzaldehyde derivatives, 5-fluoro-2-hydroxybenzaldehyde derivatives, and other triazine-based hydrazones.

    Comparison: The unique combination of functional groups in this compound offers distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C24H21ClN8O3

Molecular Weight

504.9 g/mol

IUPAC Name

4-chloro-2-[(E)-[[4-(3,4-dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol

InChI

InChI=1S/C24H21ClN8O3/c1-14-3-5-19(11-15(14)2)28-23-29-22(27-18-6-8-20(9-7-18)33(35)36)30-24(31-23)32-26-13-16-12-17(25)4-10-21(16)34/h3-13,34H,1-2H3,(H3,27,28,29,30,31,32)/b26-13+

InChI Key

RYCKZBPTKFDFCM-LGJNPRDNSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C/C4=C(C=CC(=C4)Cl)O)C

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=C(C=CC(=C4)Cl)O)C

Origin of Product

United States

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